5-Bromo-4-fluoro-2-methylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVXOFLZONNIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Fluoro 2 Methylbenzonitrile
Retrosynthetic Analysis and Strategic Precursors
A retrosynthetic analysis of 5-Bromo-4-fluoro-2-methylbenzonitrile allows for the identification of plausible synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Approaches for Positional Introduction of Bromine and Fluorine Substituents
The regioselective introduction of bromine and fluorine atoms onto the aromatic ring is a critical aspect of the synthesis. The directing effects of the substituents on the benzene (B151609) ring guide the position of electrophilic aromatic substitution reactions. In the target molecule, the bromine and fluorine atoms are in a para position relative to each other. A key precursor identified through this analysis is 4-fluoro-2-methylaniline . The amino group in this precursor can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce the nitrile group. The bromine can be introduced either before or after the formation of the benzonitrile (B105546).
Another potential precursor is 3-bromo-4-fluorotoluene . In this case, the challenge lies in the selective introduction of the nitrile group at the desired position.
Strategies for Incorporation of Methyl and Nitrile Functional Groups
The methyl and nitrile groups can be incorporated through various synthetic strategies. The methyl group is often part of the starting material, such as a substituted toluene (B28343) derivative. The nitrile group can be introduced via a Sandmeyer reaction from an amino group or through cyanation of an aryl halide.
A primary retrosynthetic disconnection points to 5-Bromo-4-fluoro-2-methylaniline as a key intermediate. The amino group of this compound can be converted to a nitrile group via the Sandmeyer reaction, a classic and reliable method for this transformation.
Direct Synthesis Routes to this compound
Direct synthesis routes aim to construct the target molecule in a minimal number of steps from readily available starting materials.
Halogenation and Nitrile Group Installation on Appropriately Substituted Aromatic Systems
A plausible direct route involves the bromination of a pre-existing fluorinated methylbenzonitrile. For instance, starting with 4-fluoro-2-methylbenzonitrile , a direct bromination could potentially yield the desired product. However, controlling the regioselectivity of the bromination can be challenging due to the directing effects of the existing substituents.
Functional Group Interconversions on Halogenated Methylbenzonitrile Intermediates
This approach focuses on modifying a pre-functionalized aromatic ring. The most prominent example is the conversion of the amino group in 5-Bromo-4-fluoro-2-methylaniline to a nitrile group. This is typically achieved through a two-step sequence involving diazotization of the aniline (B41778) followed by a Sandmeyer reaction with a cyanide salt.
The general steps for this conversion are:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.
Sandmeyer Reaction (Cyanation): The resulting diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a nitrile group.
Multi-Step Synthetic Pathways and Sequential Transformations
Multi-step syntheses provide greater control over the regiochemistry of the final product by introducing functional groups in a specific order. A logical multi-step pathway to this compound is outlined below, starting from the commercially available 5-Bromo-4-fluoro-2-methylaniline .
Pathway:
Diazotization of 5-Bromo-4-fluoro-2-methylaniline: The synthesis commences with the diazotization of 5-Bromo-4-fluoro-2-methylaniline. This is typically carried out in an acidic medium with sodium nitrite at a reduced temperature to ensure the stability of the resulting diazonium salt.
Sandmeyer Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction using copper(I) cyanide. This reaction facilitates the substitution of the diazonium group with a nitrile functionality, yielding the final product, this compound.
The following table summarizes the key reaction in this multi-step pathway:
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | 5-Bromo-4-fluoro-2-methylaniline | 1. NaNO₂, HCl (aq) 2. CuCN | This compound | Diazotization followed by Sandmeyer Reaction |
This synthetic route is advantageous as it utilizes a readily available starting material and employs a well-established and reliable chemical transformation to install the nitrile group at the desired position.
Strategies Involving Diazotization and Sandmeyer-Type Reactions
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate. libretexts.org This method is a highly plausible route for the synthesis of this compound, starting from the corresponding aniline.
A direct and efficient pathway begins with 5-bromo-4-fluoro-2-methylaniline. ossila.comchemzq.comsigmaaldrich.com This precursor is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the unstable diazonium salt. This intermediate is then immediately reacted with a copper(I) cyanide (CuCN) solution. The cyano group displaces the diazonium group to yield the final benzonitrile product. This reaction is a classic example of a radical-nucleophilic aromatic substitution. organic-chemistry.org
Table 1: Key Reagents in Sandmeyer Cyanation
| Step | Reagent/Intermediate | Purpose |
|---|---|---|
| 1 | 5-Bromo-4-fluoro-2-methylaniline | Starting Material |
| 2 | Sodium Nitrite (NaNO₂) / HCl | Diazotization (forms diazonium salt) |
| 3 | Copper(I) Cyanide (CuCN) | Cyanide source for substitution |
This method's primary advantage is the ready availability of the aniline precursor and the well-established, high-yielding nature of the Sandmeyer reaction for nitrile synthesis. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Approaches on Precursors
Nucleophilic aromatic substitution (SNAr) is a viable strategy when an aromatic ring is substituted with strong electron-withdrawing groups and contains a good leaving group. nih.govncert.nic.in For the synthesis of this compound, an SNAr approach would typically involve the displacement of a halide or other leaving group by a cyanide nucleophile.
One potential precursor for this route is 1,4-dibromo-2-fluoro-5-methylbenzene. chemscene.com In this molecule, the bromine atoms are activated towards nucleophilic attack by the fluorine atom. A selective displacement of one of the bromine atoms by a cyanide source, such as sodium or potassium cyanide, could yield the target compound. However, achieving selectivity between the two bromine atoms can be challenging and may lead to a mixture of products. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The rate of reaction is dependent on the nature of the leaving group and the stability of the intermediate Meisenheimer complex. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Stille) for Aryl Halide Precursors
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides is a powerful application of this technology. mit.eduscilit.com
Starting with an aryl halide precursor such as 1,4-dibromo-2-fluoro-5-methylbenzene, a palladium catalyst can be used to selectively introduce a nitrile group. chemscene.com This reaction typically employs a palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being common due to its lower toxicity and ability to mitigate catalyst poisoning. nih.gov Another effective and non-toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgorganic-chemistry.org
The catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., zinc) to the palladium center.
Reductive Elimination: The benzonitrile product is formed, and the Pd(0) catalyst is regenerated.
This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Rosenmund-von Braun reaction. organic-chemistry.orgnih.gov
Dehydration Reactions of Aldoximes or Amides for Nitrile Formation
The nitrile functional group can be readily formed by the dehydration of primary amides or aldoximes. This strategy requires the prior synthesis of the corresponding amide or aldehyde precursor.
A plausible route involves the preparation of 5-bromo-4-fluoro-2-methylbenzaldehyde (B6358712). This aldehyde can be reacted with hydroxylamine (B1172632) (NH₂OH) to form 5-bromo-4-fluoro-2-methylbenzaldehyde oxime. Subsequent dehydration of the aldoxime using a variety of reagents such as acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) yields the desired nitrile.
Alternatively, one could synthesize 5-bromo-4-fluoro-2-methylbenzamide. The dehydration of this amide, often achieved by heating with a strong dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride, provides another direct route to this compound. A similar multi-step process involving amide formation and subsequent dehydration is documented for the synthesis of the related compound 5-bromo-2-fluorobenzonitrile. google.com
Table 2: Common Dehydrating Agents for Nitrile Synthesis
| Precursor | Dehydrating Agent |
|---|---|
| Aldoxime | Acetic Anhydride, SOCl₂, P₂O₅, Trifluoroacetic Anhydride |
Friedel-Crafts Acylation and Subsequent Transformations
Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings. wikipedia.org While not a direct route to the nitrile, Friedel-Crafts acylation can be a key step in a multi-step synthesis of this compound.
For instance, one could start with a less substituted precursor like 3-bromo-2-fluorotoluene. A Friedel-Crafts acylation reaction using an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acetyl group onto the ring. masterorganicchemistry.combyjus.com The directing effects of the existing substituents would favor acylation at the position para to the methyl group, yielding 1-(5-bromo-4-fluoro-2-methylphenyl)ethan-1-one.
This ketone can then be converted to the nitrile through a series of transformations:
Oxidation of the acetyl group to a carboxylic acid (e.g., using the haloform reaction).
Conversion of the carboxylic acid to a primary amide (e.g., via the acid chloride followed by reaction with ammonia).
Dehydration of the amide to the nitrile, as described in section 2.3.4.
This pathway is more circuitous but demonstrates the utility of classic electrophilic aromatic substitution reactions in constructing complex aromatic intermediates. libretexts.org
Catalytic Approaches in the Synthesis of this compound
Catalysis, particularly by transition metals, is central to many modern and efficient synthetic routes for preparing functionalized aromatic compounds.
Transition-Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis is prominently featured in the synthesis of this compound, especially in palladium-catalyzed cross-coupling reactions. As detailed in section 2.3.3, palladium catalysts are highly effective for the formation of the C-CN bond, which is a specific type of carbon-carbon bond formation.
The success of these reactions hinges on the choice of catalyst, ligand, and reaction conditions. Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity to facilitate the key steps of oxidative addition and reductive elimination.
Table 3: Components of a Typical Palladium-Catalyzed Cyanation
| Component | Example(s) | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [(allyl)PdCl]₂ | Source of the active Pd(0) catalyst |
| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos) | Stabilizes catalyst, promotes key reaction steps |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], NaCN | Provides the cyano group for coupling |
Beyond C-CN bond formation, transition-metal catalysis is also instrumental in preparing the necessary precursors. For example, the synthesis of biaryl systems or the introduction of amine groups on aryl halides (Buchwald-Hartwig amination) can be used to build the molecular framework before the final functional groups are installed. myskinrecipes.com These catalytic methods provide a versatile and powerful toolkit for the synthesis of complex molecules like this compound.
Organocatalysis and Metal-Free Methods
While specific research detailing organocatalytic or strictly metal-free syntheses for this compound is not extensively documented in publicly available literature, the principles of such methodologies can be applied to its plausible synthetic pathways. The development of metal-free synthesis is a significant area of research aimed at reducing transition metal contamination in final products and minimizing environmental impact.
One potential metal-free approach for the synthesis of aromatic nitriles involves the treatment of electron-rich aromatic compounds with a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by a reaction with molecular iodine in aqueous ammonia. This Vilsmeier-Haack type reaction followed by oxidative cyanation could theoretically be adapted for a suitably substituted precursor to yield the target molecule without the use of metal catalysts.
Another area of interest is the use of formamide (B127407) as a non-toxic and solvent-free cyanide source for the cyanation of aryl halides, which can sometimes be achieved with minimal or no metal catalysts under specific conditions. researchgate.netchemistryviews.orgcapes.gov.br These cyanide-free methods are gaining traction as they avoid the use of highly toxic reagents like potassium or sodium cyanide. chemistryviews.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial in modern synthetic chemistry to ensure sustainability, safety, and efficiency.
Development of Solvent-Free and Environmentally Benign Reaction Conditions
The ideal synthesis of this compound would be conducted under solvent-free conditions or in environmentally benign solvents like water or ionic liquids. A patent for the synthesis of the related compound, 5-bromo-2-fluorobenzonitrile, describes a method where concentrated sulfuric acid is used as a solvent, which can be recovered and reused for subsequent batches, thereby reducing waste. google.com
Modern approaches to nitrile synthesis are increasingly exploring solvent-free conditions. For instance, the conversion of aldehydes to nitriles has been successfully achieved under solvent-free conditions, which could be a potential route if a suitable aldehyde precursor to this compound is available. Furthermore, the use of ionic liquids as recyclable reaction media presents a greener alternative to volatile organic solvents for the synthesis of benzonitriles. rsc.orgresearchgate.net
Enhancement of Atom Economy and Process Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comwikipedia.org Traditional methods for synthesizing aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often have lower atom economies due to the use of stoichiometric reagents. wikipedia.orgorganic-chemistry.orgwikipedia.org
The Sandmeyer reaction , which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, generates significant salt byproducts. wikipedia.orgnumberanalytics.comnumberanalytics.com Similarly, the Rosenmund-von Braun reaction , involving the reaction of an aryl halide with copper(I) cyanide, also produces stoichiometric amounts of copper halide waste. organic-chemistry.orgwikipedia.orgnumberanalytics.com
To improve atom economy, modern synthetic methods focus on catalytic processes. For example, palladium-catalyzed cyanation reactions using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are being developed. organic-chemistry.org These methods, especially when ligand-free, not only improve the atom economy but also simplify the purification process. organic-chemistry.org
A hypothetical "green" synthesis of this compound could involve the direct catalytic cyanation of a precursor like 1,4-dibromo-2-fluoro-5-methylbenzene. The efficiency of such a reaction would be evaluated based on the principles outlined in the table below.
| Green Chemistry Metric | Description | Application in Synthesis of this compound |
| Atom Economy | The measure of the amount of starting materials that end up in the final product. | A high atom economy would be achieved by maximizing the incorporation of atoms from the reactants into the this compound structure, minimizing byproducts. |
| Solvent Selection | The use of non-toxic, environmentally benign solvents, or the elimination of solvents altogether. | Utilizing water, supercritical fluids, or recyclable ionic liquids as reaction media, or performing the synthesis under solvent-free conditions. |
| Catalysis | The use of catalytic reagents in small amounts instead of stoichiometric reagents. | Employing catalytic amounts of a reusable catalyst for the cyanation step, rather than stoichiometric copper cyanide as in traditional methods. |
| Use of Safer Reagents | The selection of less toxic and hazardous chemicals. | Substituting highly toxic cyanide sources (e.g., NaCN, KCN) with safer alternatives like K₄[Fe(CN)₆] or formamide. researchgate.netchemistryviews.orgcapes.gov.brorganic-chemistry.org |
By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.
Chemical Reactivity and Transformations of 5 Bromo 4 Fluoro 2 Methylbenzonitrile
Electrophilic Aromatic Substitution Reactions of Halogenated Benzonitriles
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. pearson.com However, the reactivity of the aromatic ring in 5-Bromo-4-fluoro-2-methylbenzonitrile towards electrophiles is significantly diminished. This is due to the cumulative electron-withdrawing inductive effects of the nitrile (-CN), fluoro (-F), and bromo (-Br) substituents, which deactivate the ring towards attack by electrophiles. rsc.orgpearson.com While the methyl group (-CH₃) is an activating group, its influence is largely overcome by the powerful deactivating effects of the other three substituents.
The regioselectivity of any potential SEAr reaction is determined by the directing effects of the existing groups. The available positions for substitution are C3 and C6.
Nitrile group (-CN): Strongly deactivating and a meta-director.
Fluoro (-F) and Bromo (-Br) groups: Deactivating but ortho, para-directors. pearson.com
Methyl (-CH₃) group: Activating and an ortho, para-director.
Considering the positions on the ring (C1-CN, C2-CH₃, C4-F, C5-Br), the directing effects converge primarily on the C3 position. The methyl group directs ortho to C3, the fluorine directs ortho to C3, and the bromine directs para to C3. The nitrile group directs meta to C3. Therefore, despite the low reactivity, if an electrophilic substitution reaction were to occur, the electrophile would be directed to the C3 position. Standard SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and are expected to proceed with low efficiency. pearson.comorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aromatic Ring System
The electronic structure of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. A key requirement for this reaction is the presence of a strong electron-withdrawing group positioned ortho or para to a suitable leaving group. wikipedia.org
In this molecule, the potent electron-withdrawing nitrile group (-CN) is located at the C1 position. The fluorine atom at C4 is para to the nitrile group, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack. The bromine atom at C5 is meta to the nitrile group and is therefore not activated towards SNAr.
Consequently, nucleophiles will selectively attack the C4 position, leading to the displacement of the fluoride (B91410) ion. Fluorine is an excellent leaving group in SNAr reactions, a fact attributed to its high electronegativity which strongly polarizes the C-F bond and facilitates the initial, rate-determining nucleophilic attack. ntu.edu.sg This selective reactivity allows for the introduction of a wide range of nucleophiles at the C4 position while leaving the bromine atom at C5 intact.
| Nucleophile | Reagent Example | Product |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Bromo-4-methoxy-2-methylbenzonitrile |
| Amine | Ammonia (NH₃) | 4-Amino-5-bromo-2-methylbenzonitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-2-methyl-4-(phenylthio)benzonitrile |
This table presents plausible SNAr reactions based on established principles.
Transformations Involving the Nitrile Functional Group
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition.
The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions with heating. weebly.comlibretexts.org
Acid-Catalyzed Hydrolysis: Treatment with a strong aqueous acid (e.g., H₂SO₄, HCl) first protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom. pearson.comrsc.org Nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to the more stable primary amide (5-Bromo-4-fluoro-2-methylbenzamide). chemistrysteps.com Prolonged heating in the acidic medium will further hydrolyze the amide to the corresponding carboxylic acid (5-Bromo-4-fluoro-2-methylbenzoic acid) and an ammonium (B1175870) salt. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH, reflux), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. pearson.comyoutube.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Continued reaction under basic conditions hydrolyzes the amide to a carboxylate salt (sodium 5-bromo-4-fluoro-2-methylbenzoate) and ammonia. youtube.com Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. weebly.com
The nitrile group can be readily reduced to a primary amine (benzylamine derivative). This transformation is a valuable method for synthesizing amines from nitriles.
Common methods for this reduction include:
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) at elevated pressure in the presence of a metal catalyst, such as Raney Nickel, platinum (Pt), or palladium (Pd). wikipedia.orglibretexts.org This process hydrogenates the carbon-nitrogen triple bond to yield (5-bromo-4-fluoro-2-methylphenyl)methanamine.
Chemical Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. wikipedia.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. Other reagents like diborane (B8814927) (B₂H₆) can also be used. wikipedia.org
| Reaction | Reagents | Product |
| Full Hydrolysis | H₃O⁺, Δ or 1. NaOH, Δ; 2. H₃O⁺ | 5-Bromo-4-fluoro-2-methylbenzoic acid |
| Partial Hydrolysis | H₂SO₄ (conc.), gentle warming | 5-Bromo-4-fluoro-2-methylbenzamide |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O or H₂, Raney Ni | (5-Bromo-4-fluoro-2-methylphenyl)methanamine |
This table summarizes key transformations of the nitrile group.
The nitrile functional group can participate as a dipolarophile in [3+2] cycloaddition reactions. A prominent example is the reaction with azides to form tetrazoles, a class of five-membered heterocyclic compounds. researchgate.net
The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires a catalyst. Lewis acids like zinc(II) salts (e.g., ZnBr₂) are commonly used to activate the nitrile, making it more susceptible to cycloaddition. rsc.orgorganic-chemistry.orgacs.org The reaction involves the [3+2] cycloaddition of the azide ion across the carbon-nitrogen triple bond, followed by protonation to yield the tetrazole ring. tandfonline.com This method provides a direct route to 5-(5-Bromo-4-fluoro-2-methylphenyl)-1H-tetrazole. Other 1,3-dipoles, such as nitrile oxides, can also undergo cycloaddition with benzonitriles to form different heterocyclic systems like 1,2,4-oxadiazoles. rsc.orgmdpi.com
Reactions Involving the Halogen Substituents
The C-Br and C-F bonds in this compound exhibit distinct reactivities, allowing for selective functionalization. As discussed in Section 3.2, the C-F bond is activated towards SNAr. In contrast, the C-Br bond is generally unreactive under SNAr conditions but is highly susceptible to transformations involving organometallic intermediates, particularly palladium-catalyzed cross-coupling reactions.
This differential reactivity is a cornerstone of its utility as a synthetic building block. Common reactions involving the bromine substituent include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, providing access to N-arylated products.
Metal-Halogen Exchange: Treatment with a strong organolithium reagent (e.g., n-butyllithium) at low temperatures can replace the bromine atom with lithium, generating an aryllithium species. This intermediate can then be reacted with a variety of electrophiles to introduce different functional groups.
These reactions would typically occur selectively at the C-Br bond, leaving the C-F bond untouched, provided that SNAr-promoting conditions (strong nucleophiles, heat) are avoided.
Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon bonds. The electron-withdrawing nature of the nitrile and fluorine groups enhances the electrophilicity of the carbon atom attached to the bromine, facilitating the oxidative addition step in the catalytic cycle of these reactions.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in publicly available literature, its structural analogue, 2-bromo-4-fluoro-5-methylbenzonitrile, is commonly employed in Suzuki reactions to build biaryl systems. organic-chemistry.org It is anticipated that this compound would react similarly with various arylboronic acids or their derivatives to yield the corresponding biaryl compounds.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. Although specific data for this compound is scarce, the general applicability of the Stille reaction to aryl bromides suggests its potential for forming carbon-carbon bonds with this substrate.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction is a powerful tool for the vinylation of aryl halides. Given the reactivity of the C-Br bond in similar aromatic compounds, this compound is expected to undergo Heck coupling with various alkenes to introduce vinyl groups at the 5-position.
Sonogashira Coupling: The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. cenmed.comsoton.ac.uknih.gov This reaction is widely used to introduce alkynyl moieties into aromatic systems. The reactivity of the C-Br bond in this compound makes it a suitable candidate for Sonogashira coupling with a variety of terminal alkynes, leading to the synthesis of 5-alkynyl-4-fluoro-2-methylbenzonitriles.
A representative example of a Sonogashira coupling with a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, is presented in the table below, illustrating the typical reaction conditions that could be adapted for this compound.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | rt | 16 | 93 |
Table 1: Example of a Sonogashira cross-coupling reaction with a structurally related substrate. soton.ac.uk
Metal-Halogen Exchange and Lithiation-Substitution Protocols
Metal-halogen exchange is a powerful synthetic tool for the conversion of aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction typically involves the treatment of an aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures.
For this compound, treatment with n-butyllithium would be expected to result in a rapid bromine-lithium exchange, generating a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position. A study on the lithiation of fluorinated bromobenzenes has shown that butyllithium (B86547) in ether-hexane solution leads to clean bromine-lithium exchange. psu.edu
| Substrate | Reagent | Electrophile | Product |
| This compound | n-BuLi | E⁺ | 5-E-4-fluoro-2-methylbenzonitrile |
Table 2: General scheme for metal-halogen exchange and subsequent reaction with an electrophile.
Reactions at the Methyl Group (e.g., oxidation, functionalization)
The methyl group of this compound offers another site for chemical modification. While less reactive than the carbon-bromine bond, it can undergo various transformations under specific conditions.
Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidizing agent and reaction conditions will determine the final product. For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid would likely convert the methyl group to a carboxylic acid. Milder oxidizing agents, such as selenium dioxide, could potentially yield the corresponding aldehyde.
Functionalization: The methyl group can also be functionalized through free-radical halogenation, followed by nucleophilic substitution. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the formation of 5-bromo-2-(bromomethyl)-4-fluorobenzonitrile. This benzylic bromide is a versatile intermediate that can react with a variety of nucleophiles to introduce different functional groups.
Theoretical and Computational Studies of 5 Bromo 4 Fluoro 2 Methylbenzonitrile
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its most stable electronic state. These methods provide insights into molecular geometry, energy, and electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. In a typical study, the structure of 5-Bromo-4-fluoro-2-methylbenzonitrile would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result of this optimization would be a set of bond lengths, bond angles, and dihedral angles that describe the molecule's three-dimensional structure.
Furthermore, DFT calculations would yield the total electronic energy of the molecule, which is a key indicator of its stability. Different combinations of functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the results. However, no such specific calculations for this compound have been found in published literature.
Ab Initio Methods for Electronic Structure
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation. These calculations would offer a more detailed and often more accurate description of the electronic structure of this compound compared to DFT.
These methods would be used to calculate the molecule's electronic energy, wavefunction, and other electronic properties. The choice of ab initio method and basis set would depend on the desired balance between computational cost and accuracy. As with DFT, there is no available research that has performed these calculations on the title compound.
Electronic Structure and Reactivity Analysis
Understanding the electronic structure of a molecule is crucial for predicting its chemical behavior and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
An analysis of the HOMO and LUMO of this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. Without computational studies, the specific HOMO-LUMO energies and distributions for this compound remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of positive and negative electrostatic potential.
For this compound, an MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Typically, electronegative atoms like nitrogen, fluorine, and bromine would be associated with regions of negative potential (red/yellow), while hydrogen atoms and parts of the carbon framework would show positive potential (blue). This information is invaluable for predicting how the molecule will interact with other chemical species. No such map is currently available in the literature.
Atomic Charge Distribution and Natural Population Analysis (NPA)
To quantify the distribution of charge within the molecule, methods like Natural Population Analysis (NPA) are employed. NPA provides a more robust description of the atomic charges compared to other methods like Mulliken population analysis.
An NPA for this compound would assign a numerical charge to each atom in the molecule. This data would provide a detailed picture of the electron distribution and help in understanding the molecule's polarity and the nature of its chemical bonds. The specific atomic charges for this compound are not available due to the absence of the necessary computational studies.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
For a molecule like this compound, NBO analysis would investigate the intramolecular charge transfer (ICT) between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization. Key interactions would likely include delocalization from the lone pairs of the bromine and fluorine atoms into the antibonding orbitals of the benzene (B151609) ring and the cyano group. Similarly, interactions involving the π-orbitals of the aromatic ring and the methyl group's σ-bonds would be examined to understand the electronic landscape and stability of the molecule.
In studies of similar molecules like 2-bromo-4-methylbenzonitrile and 5-fluoro-2-methylbenzonitrile, NBO analysis has been used to elucidate the stability arising from such hyperconjugative interactions.
Vibrational Frequency Calculations and Theoretical Spectroscopic Predictions
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.
For this compound, with its 17 atoms, a total of 45 normal modes of vibration would be predicted. These calculations would allow for the assignment of characteristic vibrational modes, including:
C≡N stretching of the nitrile group.
C-H stretching, in-plane bending, and out-of-plane bending of the aromatic ring and methyl group.
C-F and C-Br stretching and bending modes.
Ring breathing and deformation modes.
Computational studies on related halogenated benzonitriles have shown that theoretical predictions, when properly scaled to account for anharmonicity and basis set limitations, show good agreement with experimental FT-IR and FT-Raman spectra.
Thermodynamical Property Predictions (e.g., Enthalpy, Gibbs Free Energy, Entropy, Heat Capacity)
Quantum chemical calculations can predict various thermodynamic properties of a molecule in its ideal gas state at a given temperature and pressure. Based on the results of vibrational frequency calculations, statistical thermodynamics can be used to determine properties such as:
Enthalpy (H): The total heat content of the system.
Gibbs Free Energy (G): The energy available to do useful work, which indicates the spontaneity of a reaction.
Entropy (S): A measure of the randomness or disorder of the system.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.
These parameters are typically calculated at standard conditions (298.15 K and 1 atm). For this compound, these theoretical predictions would provide fundamental data on its thermal stability and reactivity. Studies on similar molecules, such as 2-bromo-4-methylbenzonitrile, have successfully used DFT to predict these thermodynamic functions.
Table 1: Representative Theoretical Thermodynamic Parameters (Note: This table is illustrative, based on typical calculations for similar compounds, as specific data for this compound is not available.)
| Parameter | Typical Calculated Value | Unit |
|---|---|---|
| Zero-point vibrational energy | Data not available | kJ/mol |
| Enthalpy (H) | Data not available | kJ/mol |
| Gibbs Free Energy (G) | Data not available | kJ/mol |
| Entropy (S) | Data not available | J/mol·K |
| Heat Capacity (Cv) | Data not available | J/mol·K |
Prediction and Correlation of Spectroscopic Data with Experimental Observations
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, the predicted vibrational frequencies (from Section 5.3) would be compared with experimentally recorded FT-IR and FT-Raman spectra.
Typically, calculated harmonic frequencies are higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To improve correlation, a scaling factor is often applied to the computed wavenumbers. By comparing the scaled theoretical spectrum with the experimental one, each observed band can be confidently assigned to a specific vibrational mode of the molecule, aided by the calculated potential energy distribution (PED). This correlation provides a detailed understanding of the molecule's vibrational behavior.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values often possess significant intramolecular charge transfer from an electron donor to an electron acceptor through a π-conjugated system.
For this compound, quantum chemical calculations could determine these NLO parameters. The analysis would involve evaluating the components of the polarizability and hyperpolarizability tensors to compute the total molecular values. The magnitude of the first-order hyperpolarizability (β₀) is a key indicator of a molecule's potential for second-harmonic generation (SHG). The presence of electron-withdrawing (fluoro, bromo, cyano) and electron-donating (methyl) groups on the aromatic ring suggests that this molecule may exhibit interesting NLO properties.
Table 2: Representative Theoretical NLO Properties (Note: This table is illustrative, based on typical calculations for similar compounds, as specific data for this compound is not available.)
| Parameter | Typical Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | esu |
| First-Order Hyperpolarizability (β₀) | Data not available | esu |
Applications of 5 Bromo 4 Fluoro 2 Methylbenzonitrile in Advanced Organic Synthesis and Materials Science
As a Building Block for Functional Materials
The distinct electronic and structural properties of 5-Bromo-4-fluoro-2-methylbenzonitrile make it an invaluable precursor in the development of a range of functional materials with tailored optical and electronic characteristics.
Precursor to Specialty Dyes and Pigments (e.g., Phthalocyanine (B1677752) Dyes)
Substituted benzonitriles are well-established precursors for the synthesis of phthalocyanine dyes, a class of robust and intensely colored macrocyclic compounds. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) derivatives. nih.govresearchgate.net The substituents on the phthalonitrile precursor play a crucial role in determining the solubility, aggregation behavior, and electronic properties of the final phthalocyanine dye. umich.edu The presence of bromo, fluoro, and methyl groups in this compound allows for the introduction of these functionalities onto the periphery of the phthalocyanine macrocycle, thereby enabling fine-tuning of its properties for specific applications, such as in catalysis, chemical sensors, and nonlinear optics. While direct synthesis from this compound is not explicitly detailed in readily available literature, the established synthetic routes using similarly substituted phthalonitriles strongly suggest its potential in creating novel phthalocyanine structures. heeneygroup.comumich.edu
Role in Thermally Activated Delayed Fluorescence (TADF) Emitters and Organic Light-Emitting Diodes (OLEDs)
Fluorinated benzonitrile (B105546) derivatives are of paramount importance in the design and synthesis of materials for organic light-emitting diodes (OLEDs), particularly for emitters that exhibit thermally activated delayed fluorescence (TADF). bohrium.com TADF emitters are a class of purely organic molecules that can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies. beilstein-journals.org The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve a small energy gap between the lowest singlet and triplet excited states.
The benzonitrile unit in this compound acts as a strong electron-withdrawing group, a key component in many TADF emitters. rsc.org The fluorine substituent further enhances the electron-accepting nature of the benzonitrile core and can improve the stability and charge-transporting properties of the final material. bohrium.com Donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been investigated for their TADF properties. bohrium.comrsc.org The bromo and methyl groups on the this compound scaffold provide additional sites for chemical modification, allowing for the attachment of various electron-donating groups to create a diverse library of TADF emitters with tunable emission colors and efficiencies.
Table 1: Properties of Functional Materials Derived from Benzonitrile Precursors
| Material Class | Precursor Type | Key Functional Groups | Resulting Properties | Applications |
|---|---|---|---|---|
| Phthalocyanine Dyes | Substituted Phthalonitriles | Bromo, Fluoro, Methyl | Enhanced solubility, Modified electronic properties, Tailored aggregation | Catalysis, Sensors, Nonlinear Optics |
| TADF Emitters | Fluorinated Benzonitriles | Fluoro, Nitrile | Strong electron-accepting character, High quantum efficiency | OLED displays, Solid-state lighting |
Contribution to Persistent Room-Temperature Phosphorescent Dyes
Purely organic materials that exhibit persistent room-temperature phosphorescence (RTP) are of great interest for applications in bioimaging, anti-counterfeiting, and optical sensing. nih.gov The key to achieving efficient RTP in organic molecules is to promote the intersystem crossing from the singlet excited state to the triplet excited state and to suppress the non-radiative decay of the triplet excitons. rsc.org The presence of heavy atoms, such as bromine, in an organic molecule can significantly enhance the spin-orbit coupling, which facilitates intersystem crossing and promotes phosphorescence. rhhz.net
The bromo-substituent in this compound makes it a promising building block for the synthesis of RTP materials. hgxx.org By incorporating this halogenated aromatic unit into larger molecular structures, it is possible to design and create novel organic phosphors. The rigid crystalline packing or embedding the phosphor in a rigid matrix can further suppress non-radiative decay pathways and lead to persistent phosphorescence at room temperature. rsc.org
As a Key Synthetic Intermediate for Complex Organic Molecules
The multiple reactive sites on this compound make it a valuable intermediate for the construction of a wide array of complex organic molecules, including nitrogen-containing heterocycles and advanced intermediates for the agrochemical and pharmaceutical industries.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Oxadiazoles, Triazoles)
The nitrile group of this compound is a versatile functional group that can be readily converted into various nitrogen-containing heterocycles. These five-membered ring systems are prevalent in many biologically active compounds and functional materials.
Isoxazoles: The synthesis of isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgnih.gov The nitrile group of this compound can be converted to a nitrile oxide in situ, which can then react with a suitable alkyne to form the corresponding substituted isoxazole. google.commdpi.com
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from nitriles through several routes, often involving the reaction with hydrazides followed by cyclodehydration. luxembourg-bio.comnih.gov The nitrile functionality of this compound can serve as a precursor to the oxadiazole ring, providing a pathway to novel substituted oxadiazoles. researchgate.net
Triazoles: The synthesis of 1,2,3-triazoles is famously achieved via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov Alternatively, triazoles can be synthesized from nitriles through multi-step sequences. frontiersin.org The nitrile group in this compound can be a starting point for the construction of the triazole ring system. organic-chemistry.orgscispace.com
Preparation of Advanced Agrochemical and Pharmaceutical Intermediates
The combination of bromo, fluoro, and nitrile functional groups on a single aromatic ring makes this compound and its isomers valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. myskinrecipes.comgoogle.com The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.
A closely related isomer, 2-bromo-4-fluoro-5-methylbenzonitrile, is explicitly mentioned as a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and other biologically active compounds. myskinrecipes.com This highlights the utility of the brominated and fluorinated methylbenzonitrile scaffold in medicinal chemistry. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in the design and synthesis of novel therapeutic and crop protection agents.
Table 2: Synthetic Utility of this compound
| Functional Group | Synthetic Transformation | Resulting Structure | Application Area |
|---|---|---|---|
| Nitrile | Cycloaddition/Cyclization | Isoxazoles, Oxadiazoles, Triazoles | Materials Science, Medicinal Chemistry |
| Bromo | Cross-coupling Reactions (e.g., Suzuki) | Biaryl compounds | Pharmaceuticals, Agrochemicals |
| Fluoro | Nucleophilic Aromatic Substitution | Aryl ethers, Aryl amines | Drug Discovery |
Development of Novel Fluorinated Building Blocks
Fluorinated organic molecules are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Benzonitrile derivatives, in particular, serve as versatile scaffolds for the synthesis of a wide range of complex molecules.
This compound possesses several reactive sites that could theoretically be exploited for the development of more complex fluorinated building blocks. The presence of bromine, fluorine, and nitrile functionalities on the benzene (B151609) ring allows for a variety of chemical transformations.
Potential Synthetic Utility:
Cross-Coupling Reactions: The bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, alkyl, or amino groups at this position, leading to the creation of novel biaryl or arylamine structures.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, could potentially undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. This would enable the introduction of oxygen, nitrogen, or sulfur-containing functional groups.
Modification of the Nitrile Group: The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would yield a different set of building blocks with new functionalities.
While these reactions are plausible for compounds with similar structures, it is important to reiterate that specific examples and detailed research findings for this compound are not present in the current body of scientific literature.
Enabling Role in the Development of New Synthetic Methodologies
A chemical compound's role in enabling new synthetic methodologies often arises from its unique reactivity or its ability to facilitate a previously challenging transformation. For this compound, its potential in this area would be linked to the differential reactivity of its bromo and fluoro substituents.
Theoretically, the orthogonal reactivity of the C-Br and C-F bonds could be exploited in sequential cross-coupling or substitution reactions. For instance, a Suzuki coupling could be performed selectively at the bromo position under conditions that leave the fluoro group intact. The resulting fluorinated biaryl could then be subjected to a nucleophilic substitution at the fluoro position. This selective, stepwise functionalization would be a valuable tool in the synthesis of highly substituted aromatic compounds.
However, a comprehensive search of the scientific literature and patent landscape does not reveal any instances where this compound has been specifically utilized to develop and exemplify new synthetic methodologies. The development of such methodologies would first require foundational research into the reactivity and reaction kinetics of this particular compound, which appears to be unpublished to date.
Future Research Directions and Challenges Pertaining to 5 Bromo 4 Fluoro 2 Methylbenzonitrile
Exploration of Novel and Convergent Synthetic Pathways with Enhanced Selectivity and Efficiency
Current synthetic routes to 5-Bromo-4-fluoro-2-methylbenzonitrile and related compounds often involve multi-step linear sequences that can be inefficient and generate significant waste. A primary challenge for future research is the design of novel, convergent synthetic pathways that offer higher yields, selectivity, and atom economy.
One promising avenue is the development of domino or cascade reactions, where multiple bond-forming events occur in a single pot. nih.gov For instance, a hypothetical convergent synthesis could involve the coupling of three simpler fragments, thereby rapidly assembling the core structure. Another area of exploration is the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to introduce the nitrile functionality or other substituents with high precision. nih.gov Ligand-controlled palladium catalysis has demonstrated the ability to divergently synthesize isonitriles and nitriles, a strategy that could be adapted for stereoselective synthesis. nih.gov
Future research could focus on developing catalytic systems that allow for the late-stage functionalization of a pre-existing benzonitrile (B105546) scaffold, offering a modular approach to a variety of derivatives. The atroposelective synthesis of axially chiral benzonitriles through dynamic kinetic resolution highlights the potential for creating complex, stereochemically defined molecules from benzonitrile precursors. researchgate.net
| Late-Stage Functionalization | Rapid access to diverse derivatives from a common intermediate. | Achieving high selectivity on a complex molecule. |
Development of Sustainable and Eco-Friendly Synthesis Protocols for Industrial Scale-Up
The industrial production of fine chemicals like this compound is increasingly scrutinized for its environmental impact. A significant future challenge lies in developing sustainable and eco-friendly synthesis protocols suitable for large-scale production.
Green chemistry principles will be central to this effort. Research into the use of ionic liquids as recyclable reaction media and catalysts for benzonitrile synthesis has shown promise in eliminating metal salt catalysts and simplifying product separation. rsc.orgresearchgate.netrsc.orgsemanticscholar.org Another approach is the development of heterogeneous nanocatalysts, such as transition metal oxide clusters within zeolite pores, for selective ammoxidation reactions. medcraveonline.com This method could offer high selectivity and catalyst recyclability, reducing waste streams. medcraveonline.com
Furthermore, exploring alternative, less hazardous reagents is crucial. For example, processes that avoid the use of lachrymatory bromo intermediates would be advantageous for commercial-scale handling. nih.gov Electrochemical methods also present a green alternative, enabling C-H amidation under mild conditions without the need for strong oxidants. nih.govrsc.org
Table 2: Green Chemistry Approaches for Benzonitrile Synthesis
| Approach | Sustainability Benefit | Example/Potential Application |
|---|---|---|
| Ionic Liquids | Recyclable solvent/catalyst, reduced waste. rsc.orgresearchgate.netrsc.orgsemanticscholar.org | Use of hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt as a recyclable agent. rsc.org |
| Heterogeneous Nanocatalysis | Catalyst reusability, high selectivity, continuous flow processes. medcraveonline.com | Transition metal oxide clusters in zeolites for ammoxidation of toluene (B28343) derivatives. medcraveonline.com |
| Electrochemical Synthesis | Mild reaction conditions, avoids harsh oxidants. rsc.org | Copper-catalyzed electrochemical C-H amidation using acetonitrile (B52724) as an amino source. rsc.org |
| Alternative Reagents | Improved safety and handling at industrial scale. nih.gov | Avoiding lachrymatory intermediates like 2-bromo-5-fluorotoluene. nih.gov |
In-depth Mechanistic Studies of Key Transformations and Stereochemical Control
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing existing protocols and designing new ones. The interplay of the bromo, fluoro, and methyl substituents on the reactivity of the aromatic ring presents a rich area for mechanistic investigation.
A key area of study is the mechanism of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. While traditionally viewed as a stepwise process involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions may proceed through a concerted or borderline mechanism, particularly with less activated aryl fluorides. rsc.orgmasterorganicchemistry.comnih.gov Kinetic studies and isotope effect experiments on reactions involving this compound could elucidate the operative pathway and the role of base catalysis. rsc.org
Furthermore, the potential for stereoselectivity in reactions involving this compound warrants investigation. If a reaction creates a new chiral center, understanding how to control the stereochemical outcome is paramount, especially for pharmaceutical applications. The study of reactions involving prochiral centers and the development of stereoselective synthetic methods will be a key challenge. masterorganicchemistry.comethz.chresearchgate.net
Advanced Computational Modeling for Precise Property Prediction and Rational Reaction Design
Computational chemistry offers a powerful toolkit for accelerating research and overcoming challenges in the synthesis and application of this compound. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties and to model reaction pathways.
DFT can be used to investigate the effects of the substituents on the electronic structure and reactivity of the molecule. utexas.edu For instance, computational studies can predict the electrophilicity of the different positions on the aromatic ring, guiding the design of regioselective reactions. nih.gov Modeling the transition states of potential synthetic routes can help in identifying the most energetically favorable pathways and in designing catalysts that lower activation barriers. researchgate.net
Furthermore, computational methods are valuable for predicting spectroscopic properties (e.g., NMR, IR spectra), which can aid in the characterization of new compounds. mdpi.com The simulation of bulk and surface properties can provide insights into the material characteristics of derivatives of this compound. acs.orgchemrxiv.org
Investigation of Unexplored Reactivity Patterns and Derivatization Opportunities
The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to move beyond predictable transformations and investigate novel reactivity patterns and derivatization opportunities.
The nitrile group itself can serve as a versatile handle for a variety of transformations beyond simple hydrolysis or reduction. For example, it can participate in cycloaddition reactions or be used to direct C-H functionalization at the ortho position. rsc.org The presence of both bromine and fluorine atoms allows for selective, sequential cross-coupling reactions, enabling the construction of complex molecular architectures.
Investigating the compound's utility in multicomponent reactions could lead to the rapid synthesis of diverse heterocyclic structures. The development of methods for the catalytic hydration of the nitrile to the corresponding amide under mild, green conditions is another area of interest. researchgate.net
Potential for Discovery and Application in Emerging Fields of Chemical Science
While currently valued as an intermediate, this compound and its derivatives have the potential to find direct applications in emerging areas of chemical science. The strategic placement of electron-withdrawing and donating groups on the benzonitrile core is a common motif in materials for organic electronics.
One exciting possibility is in the field of Organic Light-Emitting Diodes (OLEDs). Benzonitrile derivatives featuring donor-acceptor structures have been shown to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.govrsc.org The specific electronic properties imparted by the bromo, fluoro, and methyl groups could be tuned to achieve desired emission colors and quantum yields. nih.gov
In medicinal chemistry, the benzonitrile moiety is a known pharmacophore and can act as a bioisostere for other functional groups. researchgate.net Derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents, potentially interacting with biological targets through a combination of hydrogen bonding, polar interactions, and π-π stacking. researchgate.net The compound could also find use in the development of new catalysts or functional materials with unique electronic or optical properties. ontosight.ai
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Bromo-4-fluoro-2-methylbenzonitrile, and how can competing substituent effects be managed?
- Methodology : Optimize reaction conditions (e.g., temperature, catalyst, solvent polarity) to control regioselectivity. For example, bromine and fluorine substituents can direct electrophilic substitutions differently; bromine is a strong ortho/para-director, while fluorine acts as a meta-director in nitrile-containing systems. Use cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents sequentially .
- Data : Compare melting points of related isomers (e.g., 5-Bromo-2-fluorobenzonitrile: 75–80°C; 4-Bromo-2-fluorobenzonitrile: 69–72°C) to validate purity and structural correctness .
Q. How can the purity of this compound be reliably assessed?
- Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection, as described for structurally similar brominated benzonitriles (e.g., >95.0% purity criteria in Kanto Reagents catalogs). Validate with nuclear magnetic resonance (NMR) to confirm absence of byproducts .
- Data : Reference retention times and integration values from HPLC chromatograms for analogous compounds (e.g., 5-Bromo-2-methylbenzonitrile, >97.0% GC purity) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. For nitrile-containing compounds, avoid exposure to moisture and strong bases to minimize hydrolysis .
Advanced Research Questions
Q. How does the electronic interplay between bromine, fluorine, and nitrile groups influence reactivity in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions. Experimentally, compare reaction rates of this compound with analogs lacking fluorine (e.g., 5-Bromo-2-methylbenzonitrile) in palladium-catalyzed couplings. Monitor substituent effects on activation barriers .
- Data : Use Hammett σ constants (e.g., σₘ for F = +0.34, σₚ for Br = +0.26) to predict and explain regioselectivity trends .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
- Methodology : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. Use microwave-assisted synthesis to reduce reaction time and thermal stress. Add stabilizing agents (e.g., radical inhibitors) for free-radical-prone systems .
- Data : Reference thermal stability data for related compounds (e.g., 4-Bromo-2-fluorobenzyl bromide decomposes at 30°C) to design safe protocols .
Q. How can surface adsorption properties of this compound affect its performance in heterogeneous catalysis?
- Methodology : Apply X-ray photoelectron spectroscopy (XPS) to analyze adsorption on catalytic surfaces (e.g., Pd/C). Compare turnover frequencies in homogeneous vs. heterogeneous conditions. Use molecular dynamics simulations to model interfacial interactions .
Methodological Notes
- Synthesis Validation : Cross-reference melting points and spectral data (e.g., IR, NMR) with published analogs (e.g., 3-bromo-4-fluorobenzonitrile’s IR spectrum in NIST databases) .
- Safety Protocols : Follow EPA guidelines for handling brominated/fluorinated nitriles, including fume hood use and neutralization of waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
